3-Amino-1-methylpyrrolidin-2-one

Lipophilicity LogP Drug Design

Solid polar building blocks create solubility and handling bottlenecks in fragment library synthesis. This N-methyl γ-lactam addresses these with an oil form factor and tuned physicochemical profile. • logP ~-1.0 balances fragment-like hydrophilicity with cell permeability for intracellular screening. • pKa 8.78 enables reversible protonation for aqueous workup without strong acid (parent pKa 15.9). • Pre-installed N-methyl group eliminates late-stage alkylation; bp 241°C vs 306°C for des-methyl. • Oil state supports acoustic droplet ejection and automated liquid handling.

Molecular Formula C5H10N2O
Molecular Weight 114.148
CAS No. 119329-48-5
Cat. No. B570481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-methylpyrrolidin-2-one
CAS119329-48-5
Molecular FormulaC5H10N2O
Molecular Weight114.148
Structural Identifiers
SMILESCN1CCC(C1=O)N
InChIInChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3
InChIKeyVZDMTWJWRRUJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-methylpyrrolidin-2-one Procurement Profile


3-Amino-1-methylpyrrolidin-2-one is a N‑methyl‑substituted 3‑aminopyrrolidin‑2‑one (γ‑lactam) building block with molecular formula C₅H₁₀N₂O and molecular weight 114.15 Da . The compound presents as a yellow‑to‑brown viscous oil or semi‑solid and contains both a primary amine and a cyclic amide, making it a versatile intermediate for heterocyclic synthesis and medicinal chemistry . Its predicted logP of approximately –1.0 and pKa of 8.78 differentiate it from non‑methylated or hydroxylated analogs, directly influencing solubility, reactivity, and biological partitioning behavior [1].

3-Amino-1-methylpyrrolidin-2-one Substitution Limitations


Although the pyrrolidin‑2‑one scaffold is common, the specific N‑methyl and 3‑amino substitution pattern in 3‑amino‑1‑methylpyrrolidin‑2‑one creates a physicochemical fingerprint that other in‑class compounds do not replicate. The N‑methyl group raises lipophilicity by approximately 1.8 logP units relative to the unmethylated 3‑aminopyrrolidin‑2‑one , alters the basicity of the amine (pKa 8.8 vs. 15.9 for the parent) , and converts the compound from a solid to a tractable oil, which impacts handling, solubility, and storage requirements . These differences mean that substituting a generic 3‑aminopyrrolidin‑2‑one or a 1‑hydroxy analog (e.g., HA‑966) will yield a different reactivity profile, different pharmacokinetic behavior in derived molecules, and often incompatible physical processing characteristics. The quantitative evidence below demonstrates precisely where and why this compound must be specified.

3-Amino-1-methylpyrrolidin-2-one: Quantitative Differentiation


Lipophilicity Advantage vs Parent

3-Amino-1-methylpyrrolidin-2-one exhibits a predicted logP of –0.98 to –1.41, approximately 1.8 log units higher than that of 3‑aminopyrrolidin‑2‑one (logP = –2.77) . This increased lipophilicity arises solely from the N‑methyl substituent and directly translates to improved membrane permeability and reduced aqueous solubility in downstream applications.

Lipophilicity LogP Drug Design

Boiling Point Reduction vs Parent

The boiling point of 3‑amino‑1‑methylpyrrolidin‑2‑one is 241 °C (at 760 mmHg), which is approximately 65 °C lower than that of the non‑methylated 3‑aminopyrrolidin‑2‑one (305.6 °C) . This difference reflects the loss of intermolecular hydrogen bonding upon N‑methylation and has practical consequences for distillation, solvent removal, and thermal stability in downstream processing.

Boiling Point Volatility Purification

Amine Basicity vs Parent and HA-966

The predicted pKa of the 3‑amino group is 8.78 ± 0.20, markedly lower than that of 3‑aminopyrrolidin‑2‑one (pKa ≈ 15.9) and higher than that of 1‑hydroxy‑3‑aminopyrrolidin‑2‑one (HA‑966, pKa ≈ 7.2) . This positions the compound in a basicity window where it can be protonated under mildly acidic conditions (e.g., pH 5–6) while remaining largely neutral at physiological pH, a property not shared by either comparator.

pKa Basicity Salt Formation

Physical Form and Storage Differentiation

3-Amino-1-methylpyrrolidin-2-one is a yellow‑to‑brown viscous oil or semi‑solid that requires storage at –20 °C in an inert atmosphere . In contrast, 3‑aminopyrrolidin‑2‑one is an off‑white solid stable at 2–8 °C, and HA‑966 is a powder that can be kept at room temperature . The oil form of the target compound can be advantageous for liquid‑handling automation but demands cold‑chain logistics.

Physical Form Storage Handling

Commercial Purity Advantage

Multiple vendors offer 3‑amino‑1‑methylpyrrolidin‑2‑one at ≥98% purity (e.g., CymitQuimica 98%, Fluorochem 98%), whereas the non‑methylated parent 3‑aminopyrrolidin‑2‑one is commonly supplied at 95% purity . The higher accessible purity reduces the burden of additional in‑house purification and improves batch‑to‑batch consistency in critical applications.

Purity Quality Procurement

3-Amino-1-methylpyrrolidin-2-one Applications


Balanced Lipophilicity in Fragment-Based Discovery

With a logP of ∼–1.0, the compound sits in the optimal fragment‑like hydrophilicity range (logP –1 to 3), unlike the more polar 3‑aminopyrrolidin‑2‑one (logP –2.77), which would limit membrane penetration . This balance makes it a superior choice for fragment libraries targeting intracellular enzymes such as H‑PGDS, where initial hit rates depend on sufficient lipophilicity for passive cell entry [1].

Synthesis of N-Methylated Lactam Leads

The pre‑installed N‑methyl group eliminates a late‑stage alkylation step, reducing synthetic sequence length. The lower boiling point (241 °C vs. 305.6 °C for the des‑methyl analog) facilitates solvent removal after coupling reactions, decreasing thermal stress on sensitive intermediates .

High-Throughput Chemistry with Liquid Reagents

Its viscous‑oil physical form is compatible with acoustic droplet ejection and automated liquid handlers, whereas solid analogs require dissolution in DMSO or other solvents that may interfere with subsequent assays . This streamlines plate‑based parallel synthesis workflows.

pH-Controlled Salt Formation

The pKa of 8.78 allows protonation under mild acidic conditions (pH < 7) to generate a water‑soluble ammonium species, while the compound remains neutral at physiological pH—a property that the much more basic parent (pKa 15.9) cannot replicate without strong acid . This enables reversible solubility modulation in purification and formulation.

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